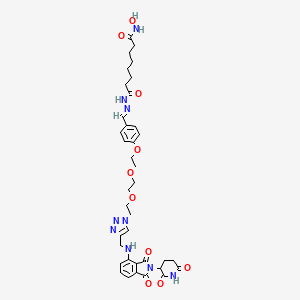

HDAC6 degrader-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H45N9O10 |

|---|---|

Molecular Weight |

775.8 g/mol |

IUPAC Name |

N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide |

InChI |

InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22+ |

InChI Key |

MHILTYZXXFOWJH-WVKHYPTHSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)/C=N/NC(=O)CCCCCCC(=O)NO |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

HDAC6 degrader-4 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of HDAC6 degrader-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders, due to its primary cytoplasmic localization and unique substrate specificity.[1][2] Unlike other HDACs that primarily act on nuclear histones, HDAC6 regulates the acetylation status of crucial cytoplasmic proteins such as α-tubulin, HSP90, and cortactin, thereby influencing cell motility, protein quality control, and microtubule dynamics.[2][3][4] The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate target proteins rather than merely inhibiting them. This compound is a PROTAC designed to specifically induce the degradation of the HDAC6 protein, providing a powerful tool to study its function and as a potential therapeutic agent.[5] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: The PROTAC Approach

This compound is a hetero-bifunctional small molecule, a class of compounds known as PROTACs.[5][6] Its structure consists of three key components: a ligand that binds to HDAC6, a ligand for an E3 ubiquitin ligase (specifically, a thalidomide-type ligand for Cereblon), and a chemical linker connecting the two.[7][8][9] This design enables the molecule to act as a bridge, bringing HDAC6 into close proximity with the E3 ligase machinery.

The mechanism proceeds through the following steps:

-

Ternary Complex Formation : this compound simultaneously binds to both the HDAC6 protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (HDAC6–degrader–CRBN).[2][4][10]

-

Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the HDAC6 protein. This process is repeated to form a polyubiquitin (B1169507) chain.[1]

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[1][11] The proteasome unfolds and degrades the polyubiquitinated HDAC6 into small peptides, while the degrader molecule can be released to initiate another cycle of degradation.[6]

This catalytic mode of action allows substoichiometric amounts of the degrader to eliminate a large pool of the target protein.

Downstream Signaling and Cellular Consequences

The primary consequence of HDAC6 degradation is the functional loss of its deacetylase activity, leading to the hyperacetylation of its cytoplasmic substrates.[1][10]

-

α-Tubulin Acetylation and Microtubule Dynamics : α-tubulin is a major substrate of HDAC6.[1][12] Its degradation leads to a significant increase in the acetylation of α-tubulin at Lysine 40.[10][13][14] Acetylated microtubules are generally more stable and flexible, which can impact microtubule-dependent processes such as cell motility and intracellular transport.[13][15][16]

-

HSP90 and Client Protein Stability : HDAC6 deacetylates the heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and activity of numerous signaling proteins ("client proteins").[3][11] Inhibition or degradation of HDAC6 leads to Hsp90 hyperacetylation, which can impair its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are involved in cancer-related signaling pathways like the PI3K-AKT pathway.[11][17][18]

-

Aggresome Pathway and Protein Quality Control : HDAC6 plays a crucial role in the cellular response to misfolded protein stress by facilitating the transport of misfolded protein aggregates to the aggresome for clearance.[19][20] This function involves both its ability to bind ubiquitin and its deacetylase activity. The degradation of HDAC6 can therefore impact the cell's ability to manage proteotoxic stress.

Quantitative Data

The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The inhibitory activity (IC50) of the warhead component is also relevant.

Table 1: Potency and Selectivity Profile of this compound

| Parameter | Value (µM) | Target | Notes |

|---|---|---|---|

| DC50 | 0.014 | HDAC6 | Concentration for 50% maximal degradation.[7][8] |

| IC50 | 0.295 | HDAC6 | Inhibitory concentration for 50% enzyme activity.[7][8] |

| IC50 | 0.61 | HDAC3 | Off-target inhibitory activity.[7][8] |

| IC50 | 2.2 | HDAC1 | Off-target inhibitory activity.[7][8] |

| IC50 | 2.37 | HDAC2 | Off-target inhibitory activity.[7][8] |

Table 2: Comparative Degradation Efficiency of Various HDAC6 PROTACs

| Degrader Name | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|---|

| This compound | Cereblon | 14 | Not Reported | Not Reported |

| NP8 | Cereblon | ~100 | >90% | HeLa |

| TO-1187 | Cereblon | 5.81 | 94% | MM.1S |

| 3j | VHL | 7.1 | ~90% | MM.1S |

Data compiled from multiple sources for comparative purposes.[1][2][10]

Experimental Protocols

Verifying the mechanism of action of an HDAC6 degrader involves a series of standard biochemical and cell biology assays.

Protocol 1: Western Blot Analysis of HDAC6 Degradation

This is the most common method to directly measure the reduction in target protein levels and assess the impact on downstream substrates.

-

Cell Culture and Treatment : Plate cells (e.g., HeLa, MM.1S) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 6, 12, or 24 hours).[2][10] A DMSO-treated sample serves as the vehicle control.

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Normalize protein amounts, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-HDAC6, anti-acetyl-α-tubulin, anti-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-Actin).[10]

-

Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities using software like ImageJ. Normalize HDAC6 and acetyl-α-tubulin levels to the loading control and α-tubulin, respectively.

Protocol 2: Mechanistic Confirmation with Inhibitors

This experiment confirms that degradation is dependent on the proteasome and the specific E3 ligase.

-

Cell Culture and Pre-treatment : Plate cells as described above.

-

Pre-incubation : One hour prior to adding the degrader, pre-treat cells with:

-

A proteasome inhibitor (e.g., 1 µM MG132 or bortezomib).[10]

-

A competitive Cereblon ligand (e.g., 5 µM pomalidomide (B1683931) or thalidomide).[10][14]

-

-

Degrader Treatment : Add this compound at a concentration known to cause significant degradation (e.g., 100 nM) to the pre-treated cells. Include control wells with the degrader alone and DMSO. Incubate for the standard duration (e.g., 6 hours).

-

Analysis : Harvest cells and perform Western blot analysis as described in Protocol 1. Successful degradation should be observed only in the sample treated with the degrader alone. The degradation should be "rescued" (i.e., prevented) in the co-treated samples, confirming the involvement of the proteasome and Cereblon.[1][10]

Conclusion

This compound operates through a classic PROTAC mechanism, co-opting the cell's own ubiquitin-proteasome system to induce the selective and efficient elimination of HDAC6 protein.[6] This targeted degradation leads to the hyperacetylation of downstream substrates, most notably α-tubulin, thereby impacting key cellular processes.[10][14] The quantitative data demonstrates its high potency, and the established experimental protocols provide a clear framework for its characterization. As a chemical probe, this compound is an invaluable tool for dissecting the complex biology of HDAC6, and it represents a promising strategy for therapeutic intervention in diseases driven by HDAC6 dysregulation.

References

- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. primo.njit.edu [primo.njit.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asset.library.wisc.edu [asset.library.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

The Cellular Impact of HDAC6 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular pathways significantly affected by the targeted degradation of Histone Deacetylase 6 (HDAC6). As a unique, primarily cytoplasmic deacetylase, HDAC6 is a critical regulator of diverse cellular processes, making it a compelling target for therapeutic intervention in oncology, neurodegenerative disorders, and inflammatory diseases. The advent of selective HDAC6 degraders, such as PROTACs (Proteolysis Targeting Chimeras), has provided powerful tools to probe the functional consequences of eliminating HDAC6 protein, revealing intricate connections to cellular homeostasis and disease pathogenesis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the core cellular pathways modulated by HDAC6 degradation.

Core Cellular Pathways Modulated by HDAC6 Degradation

HDAC6 plays a pivotal role in a multitude of cellular functions through its deacetylation of non-histone protein substrates. Consequently, its degradation profoundly impacts several interconnected pathways:

-

Cytoskeletal Dynamics and Cell Motility: HDAC6 is the primary deacetylase of α-tubulin, a key component of microtubules. Increased acetylation of α-tubulin, resulting from HDAC6 degradation, is associated with enhanced microtubule stability and flexibility. This, in turn, affects intracellular transport, cell migration, and cell adhesion.

-

Protein Quality Control and Stress Response: HDAC6 is a central player in the cellular response to misfolded protein stress. It facilitates the collection of ubiquitinated protein aggregates into aggresomes for subsequent clearance by autophagy.[1][2] Degradation of HDAC6 can, therefore, disrupt this crucial protein quality control mechanism. Furthermore, HDAC6 deacetylates the chaperone protein Hsp90, modulating its activity and influencing the stability of numerous client proteins involved in cell signaling and survival.

-

Autophagy: HDAC6 is intricately linked to the autophagy pathway, a cellular recycling process essential for removing damaged organelles and protein aggregates. It is involved in the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste. The degradation of HDAC6 can impair this process, leading to an accumulation of autophagosomes.

-

Immune Regulation: Emerging evidence suggests a role for HDAC6 in regulating immune responses. It has been implicated in modulating the expression of immune checkpoint proteins like PD-L1 through the STAT3 signaling pathway, suggesting that its degradation could have immunomodulatory effects.

Quantitative Analysis of HDAC6 Degradation

The efficacy of HDAC6 degraders is quantified by their ability to reduce HDAC6 protein levels (DC50) and inhibit its enzymatic activity (IC50). The following table summarizes these parameters for "HDAC6 degrader-4," a potent and selective PROTAC that recruits the Cereblon E3 ubiquitin ligase.

| Parameter | Value | Target | Notes |

| DC50 | 14 nM | HDAC6 | Represents the concentration of the degrader required to induce 50% degradation of the target protein. |

| IC50 | 0.295 µM | HDAC6 | Represents the concentration of the degrader required to inhibit 50% of the enzyme's activity. |

| IC50 | 2.2 µM | HDAC1 | Demonstrates selectivity for HDAC6 over other HDAC isoforms. |

| IC50 | 2.37 µM | HDAC2 | Demonstrates selectivity for HDAC6 over other HDAC isoforms. |

| IC50 | 0.61 µM | HDAC3 | Demonstrates selectivity for HDAC6 over other HDAC isoforms. |

Proteomic Consequences of Selective HDAC6 Degradation

To understand the global cellular impact of HDAC6 removal, quantitative proteomics studies are invaluable. The following table presents data from a study on a highly selective HDAC6 degrader, TO-1187, which provides insights into the specific proteins affected upon HDAC6 degradation. In this experiment, MM.1S cells were treated with the degrader for 6 hours.

| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Putative Cellular Function |

| HDAC6 | -3.8 | < 0.001 | Target Protein |

| α-Tubulin (acetylated) | Increased | < 0.01 | Cytoskeleton, Intracellular Transport |

| HSP90 | No significant change | > 0.05 | Chaperone Protein |

| IKZF1 (Ikaros) | No significant change | > 0.05 | Transcription Factor (Cereblon neosubstrate) |

| IKZF3 (Aiolos) | No significant change | > 0.05 | Transcription Factor (Cereblon neosubstrate) |

Note: This data is from a study using the selective HDAC6 degrader TO-1187, as comprehensive proteomics data for "this compound" is not publicly available. Given the high selectivity of TO-1187 for HDAC6, these findings are considered representative of the effects of selective HDAC6 degradation.

Key Experimental Methodologies

Reproducible and rigorous experimental design is paramount in studying the effects of HDAC6 degraders. Below are detailed protocols for key assays.

Western Blot Analysis for HDAC6 Degradation and Substrate Acetylation

Objective: To quantify the reduction in HDAC6 protein levels and assess the acetylation status of its substrate, α-tubulin.

Materials:

-

Cell line of interest (e.g., MM.1S, HeLa)

-

This compound

-

DMSO (vehicle control)

-

Protease and phosphatase inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HDAC6, anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time course (e.g., 2, 4, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal and quantify band intensities using appropriate software. Normalize the intensity of the protein of interest to the loading control.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To assess the effect of HDAC6 degradation on cell proliferation and viability.

Materials:

-

96-well plates

-

Cell line of interest

-

This compound

-

MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo assay: Equilibrate the plate and the CellTiter-Glo reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

-

Data Analysis: Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Mechanism of Action of an HDAC6 PROTAC Degrader

Caption: Mechanism of action of a PROTAC-based HDAC6 degrader.

Cellular Pathways Affected by HDAC6 Degradation

Caption: Key cellular pathways influenced by the degradation of HDAC6.

Experimental Workflow for Proteomics Analysis

Caption: A typical experimental workflow for quantitative proteomics analysis.

References

An In-depth Technical Guide on HDAC6 Degrader-Mediated E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[1] These heterobifunctional molecules are designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.[2]

Histone deacetylase 6 (HDAC6) is a promising therapeutic target implicated in a range of diseases, including cancer and neurodegenerative disorders.[2][3] Unlike other HDACs, HDAC6 is predominantly cytoplasmic and possesses two catalytic domains, acting on non-histone substrates like α-tubulin and HSP90.[2][4] The development of HDAC6-selective degraders provides a valuable tool to probe the biological functions of HDAC6 and offers a potential therapeutic strategy.[5]

This technical guide provides a comprehensive overview of the core principles governing the recruitment of E3 ligases by HDAC6 degraders. We will delve into the mechanisms of action, present key quantitative data for representative degraders, and provide detailed experimental protocols for essential assays in the field.

Mechanism of Action: The PROTAC-induced Ternary Complex

The cornerstone of HDAC6 degrader function is the formation of a ternary complex, consisting of the HDAC6 protein, the degrader molecule, and a recruited E3 ubiquitin ligase.[6] This proximity, orchestrated by the degrader, facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of HDAC6.[7] The resulting polyubiquitinated HDAC6 is then recognized and degraded by the 26S proteasome.[1] The two most predominantly recruited E3 ligases in the design of HDAC6 degraders are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][7][8][9]

E3 Ligase Recruitment

Cereblon (CRBN)

Cereblon is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[10][11] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[8][11][12] By incorporating these molecules into a PROTAC structure, the CRL4^CRBN^ complex can be recruited to degrade the target protein.[13]

A notable characteristic of some CRBN-based degraders is the potential for off-target degradation of neosubstrates, such as the transcription factors IKZF1 and IKZF3.[7][13]

von Hippel-Lindau (VHL)

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[14][15] Small molecule ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL are utilized in PROTAC design.[14][15][16] VHL-recruiting degraders are a popular alternative to CRBN-based molecules and have been shown to effectively degrade HDAC6.[5][7] A key advantage of VHL-based degraders is the absence of known neosubstrate degradation.[7]

Quantitative Data for Representative HDAC6 Degraders

The efficacy of HDAC6 degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum level of degradation (Dmax). The following tables summarize these parameters for several published HDAC6 degraders, categorized by the E3 ligase they recruit.

Table 1: CRBN-Recruiting HDAC6 Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| NP8 | MM.1S | 3.8 | >90 | [17] |

| TO-1187 | MM.1S | 5.81 | 94 | [13] |

| 9 | MM.1S | 5.01 | 94 | [13] |

| 2 | MM.1S | 2.2 | ~86 | [7] |

Table 2: VHL-Recruiting HDAC6 Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| 3j | MM1S | 7.1 | 90 | [5][7] |

| 3j | 4935 | 4.3 | 57 | [5][7] |

| 3k | MM1S | ~10 | ~90 | [7] |

Experimental Protocols

Ternary Complex Formation Assay (In Vitro)

This protocol describes a generic pull-down assay to qualitatively or semi-quantitatively assess the formation of the HDAC6-degrader-E3 ligase ternary complex.[18]

Methodology:

-

Protein Purification: Obtain purified, tagged versions of HDAC6 (e.g., His-tag) and the E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC complex).

-

Assay Setup:

-

In a microcentrifuge tube, combine purified His-HDAC6, GST-VBC complex, and the HDAC6 degrader at various concentrations.

-

Include control reactions with DMSO (vehicle), degrader and His-HDAC6 only, and degrader and GST-VBC only.

-

-

Incubation: Incubate the mixtures for 1-2 hours at 4°C with gentle rotation to allow for complex formation.

-

Pull-down:

-

Add glutathione-sepharose beads to each tube to capture the GST-tagged VBC complex.

-

Incubate for another 1-2 hours at 4°C with gentle rotation.

-

-

Washing: Pellet the beads by centrifugation and wash several times with an appropriate wash buffer to remove non-specific binders.

-

Elution and Detection:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by Western blotting using an anti-His antibody to detect the presence of co-precipitated HDAC6. An increase in the His-HDAC6 signal in the presence of the degrader indicates ternary complex formation.

-

Cellular Degradation Assay

This protocol outlines a standard Western blotting procedure to quantify the reduction in cellular HDAC6 protein levels following treatment with a degrader.[1]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MM.1S) at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the HDAC6 degrader or DMSO as a vehicle control.

-

Incubate for a specified time (e.g., 4, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for HDAC6.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the HDAC6 band intensity to the corresponding loading control.

-

Calculate the percentage of HDAC6 remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining HDAC6 against the degrader concentration to determine the DC50 and Dmax values.[19]

-

Conclusion

The development of HDAC6 degraders represents a significant advancement in the field of targeted protein degradation. The ability to recruit E3 ligases, primarily CRBN and VHL, to induce the selective removal of HDAC6 opens up new avenues for therapeutic intervention and for the study of HDAC6 biology. A thorough understanding of the underlying mechanisms, coupled with robust experimental validation, is crucial for the successful design and optimization of novel HDAC6-targeting PROTACs. This guide provides a foundational framework for researchers and drug developers embarking on this exciting area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 7. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. academic.oup.com [academic.oup.com]

- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

The New Frontier of HDAC6 Research: Elucidating Non-Enzymatic Functions with Targeted Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a critical regulator of diverse cellular processes far beyond its canonical role in histone deacetylation. Its unique cytoplasmic localization and multidomain structure, which includes two catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP), enable it to participate in a wide array of non-enzymatic functions. These functions, primarily mediated by protein-protein interactions and scaffolding activities, are pivotal in pathways such as misfolded protein degradation via aggresome formation and the modulation of cell migration. Traditional small-molecule inhibitors, which target the catalytic activity of HDAC6, are limited in their ability to probe these non-enzymatic roles. The advent of targeted protein degradation technology, particularly proteolysis-targeting chimeras (PROTACs), has provided a powerful new tool to overcome this limitation. By inducing the complete removal of the HDAC6 protein, degraders allow for a comprehensive investigation of all its functions, including those independent of its deacetylase activity. This technical guide provides an in-depth exploration of the non-enzymatic functions of HDAC6 as studied through the application of these novel degraders, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction: Beyond Deacetylation - The Non-Enzymatic Roles of HDAC6

HDAC6 is a class IIb histone deacetylase distinguished by its primary cytoplasmic presence and its multifaceted domain architecture. Beyond its well-characterized deacetylase activity on substrates like α-tubulin and cortactin, HDAC6 possesses crucial non-enzymatic functions that are central to cellular homeostasis and are implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]

Two of the most extensively studied non-enzymatic functions of HDAC6 are:

-

Aggresome Formation: HDAC6 plays a pivotal role in the cellular response to misfolded protein stress.[3] Through its ZnF-UBP domain, HDAC6 binds to polyubiquitinated misfolded proteins.[2] It then acts as a scaffold, linking this cargo to the dynein motor complex for retrograde transport along microtubules to the microtubule-organizing center (MTOC).[3][4] This process culminates in the formation of an aggresome, a perinuclear inclusion body where protein aggregates are sequestered for subsequent clearance by autophagy.[1][5]

-

Regulation of Cell Migration: HDAC6 is a key modulator of cell motility.[6] While its deacetylase activity on α-tubulin and cortactin is known to influence cytoskeletal dynamics, there is also evidence for deacetylase-independent scaffolding functions in cell migration.[6][7] By acting as a platform for the assembly of protein complexes, HDAC6 can influence the organization of the cytoskeleton and the dynamics of cell adhesion, thereby impacting cell movement.

The limitations of traditional HDAC6 inhibitors in studying these non-enzymatic functions have spurred the development of targeted degraders. These bifunctional molecules, such as PROTACs, co-opt the cell's own ubiquitin-proteasome system to induce the degradation of the entire HDAC6 protein, providing a more complete "loss-of-function" model.[8][9] This approach allows for the unambiguous dissection of both enzymatic and non-enzymatic roles of HDAC6.

Quantitative Data from HDAC6 Degrader Studies

The development of HDAC6-targeting PROTACs has led to a wealth of quantitative data characterizing their efficiency in degrading the HDAC6 protein in various cell lines. This data is crucial for selecting the appropriate tools and designing experiments to study the downstream functional consequences of HDAC6 depletion.

Table 1: Degradation Efficiency of Selected HDAC6 PROTACs

| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

| NP8 | CRBN | MM.1S | 3.8 | >90 | 24 | [10] |

| HeLa | ~100 | >90 | 24 | [10] | ||

| 3j | VHL | MM.1S | 7.1 | 90 | 4 | [8] |

| 4935 (mouse) | 4.3 | 57 | 6 | [8] | ||

| TO-1187 (8) | CRBN | MM.1S | 5.81 | 94 | 6 | [2] |

| 9 | CRBN | MM.1S | 5.01 | 94 | 6 | [2] |

| XY-07-35 | CRBN | PBMCs | <1000 | >90 | 24 | [11] |

| U937 | <100 | >90 | 24 | [11] | ||

| A6 | CRBN | MM.1S | 3.5 | Not specified | 24 | [12] |

| B4 | CRBN | MM.1S | 19.4 | Not specified | 24 | [12] |

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the non-enzymatic functions of HDAC6 following its degradation by PROTACs.

General Protocol for HDAC6 Degradation and Verification

This protocol outlines the standard procedure for treating cells with an HDAC6 degrader and subsequently verifying the degradation of the HDAC6 protein by Western blotting.

Materials:

-

HDAC6 degrader (e.g., NP8, 3j, or TO-1187)

-

Vehicle control (e.g., DMSO)

-

Cell line of interest (e.g., MM.1S, HeLa, U937)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibodies: anti-HDAC6, anti-acetylated α-tubulin, anti-α-tubulin, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

PROTAC Treatment: Prepare serial dilutions of the HDAC6 degrader and a vehicle control in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.

-

Incubation: Incubate the cells for the desired duration (e.g., 4, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

Protocol for Aggresome Formation Assay

This protocol describes how to induce aggresome formation and visualize the effect of HDAC6 degradation on this process using immunofluorescence microscopy.

Materials:

-

HDAC6 degrader and vehicle control

-

Proteasome inhibitor (e.g., MG132)

-

Cells grown on coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-ubiquitin, anti-HDAC6, anti-γ-tubulin (for MTOC)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Seed cells on coverslips. Pre-treat the cells with the HDAC6 degrader or vehicle for a sufficient time to achieve maximal degradation (e.g., 6-24 hours).

-

Aggresome Induction: Treat the cells with a proteasome inhibitor (e.g., 5-10 µM MG132) for 4-16 hours to induce the formation of protein aggregates and aggresomes.[13]

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Immunostaining: Block the cells with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Stain the nuclei with DAPI. Mount the coverslips on microscope slides using antifade mounting medium. Acquire images using a confocal or fluorescence microscope.

-

Quantification: Quantify the percentage of cells with perinuclear, juxtanuclear ubiquitin-positive aggregates (aggresomes). The size and intensity of the aggresomes can also be measured using image analysis software like ImageJ.

Protocol for Cell Migration (Wound Healing) Assay

This protocol details the steps for a scratch/wound healing assay to assess the impact of HDAC6 degradation on collective cell migration.

Materials:

-

HDAC6 degrader and vehicle control

-

Cells cultured to a confluent monolayer in a 24-well plate

-

Sterile 200 µL pipette tip or a wound healing insert

-

Serum-free or low-serum medium

-

Microscope with a camera

Procedure:

-

Cell Seeding and Pre-treatment: Grow cells to a confluent monolayer. Pre-treat the cells with the HDAC6 degrader or vehicle for the desired time to ensure HDAC6 degradation.

-

Creating the Wound: Create a "scratch" in the cell monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

-

Washing and Incubation: Gently wash the cells with PBS to remove dislodged cells. Add fresh serum-free or low-serum medium containing the HDAC6 degrader or vehicle to the wells.

-

Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6, 12, and 24 hours), capture images of the wound at the same position.

-

Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at time t) / Initial Wound Width] x 100.

Visualizing the Molecular Mechanisms

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships central to the study of HDAC6's non-enzymatic functions with degraders.

PROTAC-Mediated Degradation of HDAC6

Caption: Workflow of PROTAC-mediated degradation of the HDAC6 protein.

HDAC6's Non-Enzymatic Role in Aggresome Formation

Caption: HDAC6 scaffolding function in the aggresome pathway and its disruption by degraders.

Experimental Workflow for Comparing HDAC6 Inhibitors and Degraders

Caption: Logical workflow for comparing the effects of HDAC6 inhibitors versus degraders.

Conclusion and Future Directions

The use of targeted degraders has unequivocally advanced our understanding of the non-enzymatic functions of HDAC6. By enabling the complete removal of the HDAC6 protein, these chemical tools have confirmed its critical scaffolding role in processes like aggresome formation and have opened new avenues to explore its deacetylase-independent contributions to cell migration. The quantitative data on degrader efficiency provide a solid foundation for researchers to select and utilize these compounds effectively. The detailed protocols presented herein offer a practical guide for implementing key assays to probe these non-enzymatic functions.

Future research in this area will likely focus on several key aspects. Firstly, the application of HDAC6 degraders in more complex, in vivo models will be crucial to validate the findings from cell culture studies and to understand the physiological and pathological relevance of HDAC6's non-enzymatic functions. Secondly, proteomics-based approaches combined with HDAC6 degradation will enable a global and unbiased discovery of protein-protein interactions and signaling pathways that are dependent on the scaffolding function of HDAC6.[14] Finally, the development of degraders that can selectively target specific domains of HDAC6 could provide an even more nuanced understanding of its multifaceted roles. As the field of targeted protein degradation continues to evolve, so too will our ability to unravel the intricate biology of complex proteins like HDAC6, paving the way for novel therapeutic strategies for a range of human diseases.

References

- 1. IIp45 Inhibits Cell Migration through Inhibition of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the non-enzymatic function of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HDAC6: a key regulator of cytoskeleton, cell migration and cell-cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HDAC6 Degrader-4 in Neurodegenerative Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis (ALS). Its primary cytoplasmic localization and key role in cellular processes such as protein degradation, mitochondrial transport, and stress responses make it a pivotal regulator of neuronal health. Targeted degradation of HDAC6 using Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more efficacious therapeutic strategy compared to conventional enzyme inhibition. This document provides a technical guide to HDAC6 degrader-4, a specific PROTAC, and the broader context of HDAC6 degradation in preclinical neurodegenerative disease models. While specific data on this compound in these models is limited in the current literature, this guide synthesizes available biochemical data and outlines the experimental frameworks for its evaluation.

Introduction: HDAC6 as a Therapeutic Target in Neurodegeneration

HDAC6 is a unique member of the histone deacetylase family, predominantly located in the cytoplasm where it deacetylates non-histone proteins.[1] Its substrates include α-tubulin, a key component of microtubules, and cortactin, which is involved in actin cytoskeleton remodeling.[1] Through its enzymatic activity and a ubiquitin-binding domain, HDAC6 is intricately involved in several pathways critical for neuronal function and survival:

-

Protein Homeostasis: HDAC6 plays a crucial role in the clearance of misfolded and aggregated proteins, a common pathological hallmark of many neurodegenerative disorders.[1][2] It facilitates the formation of aggresomes, which sequester toxic protein aggregates for subsequent degradation via autophagy.[3]

-

Axonal Transport: By deacetylating α-tubulin, HDAC6 influences the stability and function of microtubules, which are essential for the transport of mitochondria, vesicles, and other vital cargoes along axons.[4] Dysfunctional axonal transport is an early event in several neurodegenerative diseases.

-

Autophagy: HDAC6 is a key regulator of the autophagic process, particularly the fusion of autophagosomes with lysosomes to form autolysosomes, the final step in the degradation of cellular waste.[2][5]

-

Mitochondrial Function: HDAC6 is implicated in the regulation of mitochondrial transport and quality control.[6]

-

Stress Response: HDAC6 is involved in the formation of stress granules, which are assemblies of proteins and RNAs that form in response to cellular stress.[1]

Given these multifaceted roles, the selective degradation of HDAC6 presents a promising therapeutic avenue to restore cellular homeostasis and mitigate neurodegeneration.

Mechanism of Action: PROTAC-Mediated HDAC6 Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[6] A PROTAC consists of three components: a ligand that binds to the protein of interest (in this case, HDAC6), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two ligands.[6]

This compound is a PROTAC that utilizes a non-selective HDAC inhibitor as the HDAC6-binding ligand and a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9] The binding of this compound to both HDAC6 and CRBN brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to HDAC6.[6] The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome.[6]

Quantitative Data for HDAC6 Degraders

While specific efficacy data for this compound in neurodegenerative disease models is not yet available in the public domain, its biochemical profile provides a basis for its potential application. The following tables summarize the available quantitative data for this compound and other relevant HDAC6 degraders.

Table 1: Biochemical Profile of this compound

| Parameter | Value | Cell Line | Reference |

| DC₅₀ | 14 nM | - | [10] |

| IC₅₀ (HDAC6) | 0.295 µM | - | [10] |

| IC₅₀ (HDAC1) | 2.2 µM | - | [10] |

| IC₅₀ (HDAC2) | 2.37 µM | - | [10] |

| IC₅₀ (HDAC3) | 0.61 µM | - | [10] |

Table 2: Comparative Degradation Potency of Selected HDAC6 PROTACs

| Degrader | DC₅₀ | Dₘₐₓ | Cell Line | E3 Ligase | Reference |

| PROTAC A6 | 3.5 nM | - | Myeloid Leukemia Cells | CRBN | [11] |

| HDAC6 degrader-3 | 19.4 nM | - | - | - | [7] |

| Compound 3j | 7.1 nM | 90% | MM1S | VHL | [6] |

| Compound 3j | 4.3 nM | 57% | 4935 (mouse) | VHL | [6] |

Experimental Protocols

The following are generalized protocols for the characterization of HDAC6 degraders, which would be applicable to the evaluation of this compound in neurodegenerative disease models.

In Vitro Degradation Assays

-

Western Blotting:

-

Cell Culture and Treatment: Plate neuronal cell lines (e.g., SH-SY5Y) or primary neurons derived from disease models at an appropriate density. Treat cells with varying concentrations of the HDAC6 degrader for different time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against HDAC6, acetylated α-tubulin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

-

-

In-Cell ELISA:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the HDAC6 degrader as described above.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block with a suitable blocking buffer and incubate with a primary antibody against HDAC6.

-

Secondary Antibody and Substrate: Incubate with an HRP-conjugated secondary antibody, followed by the addition of a colorimetric substrate (e.g., TMB).

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Cellular Assays in Neurodegenerative Disease Models

-

Assessment of Protein Aggregate Clearance:

-

Utilize cell models expressing aggregate-prone proteins (e.g., mutant huntingtin, α-synuclein, or tau).

-

Treat cells with the HDAC6 degrader.

-

Analyze the levels of protein aggregates using immunofluorescence microscopy, filter retardation assays, or Western blotting of soluble and insoluble fractions.

-

-

Evaluation of Axonal Transport:

-

Culture primary neurons from disease model animals on microfluidic devices or in specialized chambers.

-

Transfect neurons with fluorescently tagged cargo proteins (e.g., mitochondria-targeted GFP, BDNF-mCherry).

-

Treat with the HDAC6 degrader.

-

Perform live-cell imaging using time-lapse microscopy to track the movement of fluorescent cargoes along the axon.

-

Analyze kymographs to quantify parameters such as velocity, flux, and processivity of cargo transport.

-

In Vivo Studies in Animal Models

-

Pharmacokinetic and Brain Penetration Analysis:

-

Administer the HDAC6 degrader to wild-type or disease model animals (e.g., via oral gavage or intraperitoneal injection).

-

Collect blood and brain tissue samples at various time points.

-

Analyze the concentration of the degrader in plasma and brain homogenates using LC-MS/MS.

-

-

Efficacy Studies:

-

Use established animal models of neurodegenerative diseases (e.g., SOD1-G93A mice for ALS, 5XFAD mice for Alzheimer's disease).[12]

-

Treat animals with the HDAC6 degrader over a defined period.

-

Assess behavioral outcomes relevant to the specific disease model (e.g., motor function tests, cognitive assessments).

-

Perform histological and immunohistochemical analysis of brain and spinal cord tissue to evaluate neuronal survival, protein aggregation, and markers of neuroinflammation.

-

Conduct biochemical analyses of tissue homogenates to measure HDAC6 levels, α-tubulin acetylation, and other relevant biomarkers.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving HDAC6 in Neurodegeneration

Figure 1. Simplified signaling pathways involving HDAC6 in neurodegeneration.

Experimental Workflow for Evaluating HDAC6 Degraders

Figure 2. General experimental workflow for the preclinical evaluation of HDAC6 degraders.

Conclusion and Future Directions

The targeted degradation of HDAC6 represents a highly promising therapeutic strategy for a multitude of neurodegenerative diseases. By removing the entire HDAC6 protein, PROTACs like this compound may offer a more profound and sustained therapeutic effect compared to traditional inhibitors, potentially impacting both the enzymatic and non-enzymatic functions of HDAC6. The available biochemical data for this compound indicates potent and selective degradation of HDAC6. Future research should focus on rigorously evaluating this compound and other next-generation HDAC6 degraders in relevant cellular and animal models of neurodegeneration. Key areas of investigation will include confirming brain penetrance, assessing efficacy in ameliorating disease-specific pathologies, and establishing a comprehensive safety profile. The insights gained from such studies will be crucial for advancing this innovative therapeutic approach towards clinical application for patients suffering from these devastating disorders.

References

- 1. dovepress.com [dovepress.com]

- 2. Histone deacetylase 6 delays motor neuron degeneration by ameliorating the autophagic flux defect in a transgenic mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cell-stress.com [cell-stress.com]

- 5. Histone deacetylase 6 delays motor neuron degeneration by ameliorating the autophagic flux defect in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. researchgate.net [researchgate.net]

- 12. Hdac6 deletion delays disease progression in the SOD1(G93A) mouse model of ALS [infoscience.epfl.ch]

Selectivity Profile of HDAC6 Degrader-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of HDAC6 degrader-4, also known as Compound 17c. The document outlines its targeted degradation capabilities and inhibitory activities against various histone deacetylase (HDAC) isoforms. Detailed methodologies for key experimental procedures are also provided to facilitate replication and further investigation.

Core Data Presentation

The selectivity of this compound has been characterized through both degradation and inhibition assays. The following tables summarize the available quantitative data, offering a clear comparison of its potency and selectivity.

Degradation Potency

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of HDAC6. Its efficiency is quantified by the DC50 value, which represents the concentration of the degrader required to reduce the cellular level of the target protein by 50%.

| Target HDAC | DC50 (nM) | Dmax (%) | Key Finding |

| HDAC6 | 14 | 91 | Potent and effective degradation of HDAC6.[1][2] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Inhibitory Activity

In addition to inducing degradation, the warhead component of this compound exhibits inhibitory activity against several HDAC enzymes. This is measured by the IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.

| Target HDAC | IC50 (µM) |

| HDAC1 | 2.2 |

| HDAC2 | 2.37 |

| HDAC3 | 0.61 |

| HDAC6 | 0.295 |

IC50: Half-maximal inhibitory concentration.[1][3]

Confirmed Selectivity via Chemoproteomics

Recent studies have employed chemoproteomics to confirm the high selectivity of this compound. These unbiased, large-scale analyses of the cellular proteome have demonstrated that the compound selectively degrades HDAC6 over other HDAC isoforms.[2] While specific degradation percentages for all other HDACs are not detailed in the available literature, this finding from a comprehensive proteomics approach provides strong evidence for the degrader's specificity.

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery to eliminate a specific target protein.

Caption: Mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and similar PROTAC molecules.

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in the level of a target protein following treatment with a degrader.

Caption: Standard workflow for Western Blot analysis.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HDAC6) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

In-Cell ELISA for High-Throughput Screening

In-Cell ELISA (ICE) is a quantitative immunocytochemical method for measuring protein levels in cultured cells, suitable for higher throughput analysis.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well microplate and treat with a dilution series of the degrader.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., Triton X-100 or saponin).

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer.

-

Antibody Incubation: Incubate with a primary antibody against the target protein, followed by an HRP- or fluorophore-conjugated secondary antibody.

-

Signal Development: For HRP-conjugated antibodies, add a colorimetric substrate. For fluorescently labeled antibodies, proceed directly to imaging.

-

Data Acquisition and Analysis: Read the absorbance or fluorescence intensity using a plate reader. Normalize the signal to cell number (e.g., using a Janus Green stain) to determine the relative protein levels.

Quantitative Proteomics for Global Selectivity Profiling

Mass spectrometry-based quantitative proteomics provides an unbiased and comprehensive assessment of a degrader's selectivity across the entire proteome.

Caption: Workflow for quantitative proteomics analysis.

Protocol:

-

Sample Preparation: Treat cells with the degrader and a vehicle control. Harvest and lyse the cells, and extract the proteins.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Peptide Labeling: For multiplexed analysis, label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags™ - TMT™).

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data against a protein database to identify the peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment groups based on the reporter ion intensities from the isobaric tags.

-

Selectivity Profiling: Identify proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control. The selectivity profile is determined by observing the degradation of the intended target (HDAC6) without significant degradation of other proteins, including other HDAC isoforms.

Conclusion

This compound (Compound 17c) is a potent and highly selective degrader of HDAC6. The quantitative data from degradation and inhibition assays, supported by comprehensive chemoproteomics, confirms its specificity. The provided experimental protocols offer a foundation for researchers to further investigate the biological effects and therapeutic potential of this targeted protein degrader.

References

Unraveling the Mechanism of HDAC6 Degrader-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core mechanism of HDAC6 degrader-4, a Proteolysis Targeting Chimera (PROTAC). We will delve into its mechanism of action, present key quantitative data, and outline the experimental protocols used to characterize this molecule, offering valuable insights for researchers in drug discovery and development.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule designed to specifically eliminate Histone Deacetylase 6 (HDAC6) protein from the cell.[1] As a PROTAC, it functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] The molecule consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (specifically, the cereblon E3 ligase), and a linker connecting these two moieties.[3][4]

The mechanism unfolds in a catalytic manner. This compound first forms a ternary complex with both HDAC6 and the cereblon E3 ligase.[2][5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the HDAC6 protein.[2] The polyubiquitinated HDAC6 is then recognized and degraded by the proteasome, leading to a reduction in the total cellular levels of the HDAC6 protein.[2][6] This targeted degradation approach offers a powerful alternative to traditional small molecule inhibitors, as it can eliminate both the enzymatic and non-enzymatic functions of the target protein.[2][7]

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been characterized by several key quantitative metrics. These values are crucial for understanding the potency and specificity of this PROTAC.

| Parameter | Value | Description |

| DC50 | 14 nM | The half-maximal degradation concentration; the concentration of the degrader required to induce 50% degradation of the target protein.[3][4] |

| IC50 (HDAC6) | 0.295 µM | The half-maximal inhibitory concentration against HDAC6's enzymatic activity.[3][4] |

| IC50 (HDAC1) | 2.2 µM | The half-maximal inhibitory concentration against HDAC1, indicating selectivity for HDAC6.[3][4] |

| IC50 (HDAC2) | 2.37 µM | The half-maximal inhibitory concentration against HDAC2, further demonstrating selectivity.[3][4] |

| IC50 (HDAC3) | 0.61 µM | The half-maximal inhibitory concentration against HDAC3.[3][4] |

Experimental Methodologies

The characterization of this compound involves a series of established experimental protocols to elucidate its mechanism of action and quantify its effects.

Western Blotting for Protein Degradation

This is a fundamental technique to visualize and quantify the reduction in HDAC6 protein levels.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or multiple myeloma cell lines like MM1S) at an appropriate density.[5][7] Treat cells with varying concentrations of this compound or a vehicle control (like DMSO) for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for HDAC6. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the Western blot bands is performed to quantify the relative abundance of HDAC6 protein, normalized to the loading control.

In-Cell ELISA for High-Throughput Screening

An in-cell ELISA can be employed for a more high-throughput assessment of HDAC6 degradation.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 96-well) and treat with a dilution series of the PROTAC degrader.

-

Cell Fixation and Permeabilization: After the treatment period, fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against HDAC6. Following washes, add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Development: Add a substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorometric).

-

Data Acquisition: Measure the signal using a plate reader. The signal intensity is proportional to the amount of HDAC6 protein.

Kinetic Degradation Assays

To understand the dynamics of degradation, time-course experiments are performed.

Protocol:

-

Cell Treatment: Treat cells with a fixed concentration of this compound.

-

Time-Course Harvesting: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze the levels of HDAC6 protein at each time point using Western blotting or in-cell ELISA as described above to determine the rate of degradation.

Ubiquitination Assays

These assays confirm that the degradation is mediated by the ubiquitin-proteasome system.

Protocol:

-

Co-treatment with Proteasome Inhibitors: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib).[2]

-

Analysis: Analyze HDAC6 protein levels by Western blot. A rescue of HDAC6 degradation in the presence of the proteasome inhibitor indicates that the degradation is proteasome-dependent.

-

Immunoprecipitation: To directly observe ubiquitination, lyse treated cells and immunoprecipitate HDAC6 using an anti-HDAC6 antibody. The immunoprecipitated proteins are then subjected to Western blotting and probed with an anti-ubiquitin antibody. An increase in the ubiquitin signal on immunoprecipitated HDAC6 in the presence of the degrader confirms ubiquitination.

Visualizing the Mechanism and Pathways

To further clarify the processes involved, the following diagrams illustrate the core mechanism and related cellular pathways.

Caption: The core mechanism of action for this compound.

Caption: A typical experimental workflow for characterizing HDAC6 degraders.

Caption: Cellular pathways influenced by HDAC6.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PROTAC HDAC6 degrader 4 - Immunomart [immunomart.com]

- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Consequences of HDAC6 Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic, class IIb histone deacetylase that plays a critical role in a multitude of cellular processes. Unlike other HDACs, its primary substrates are non-histone proteins, including α-tubulin, cortactin, and Hsp90. The knockdown of HDAC6 via techniques such as siRNA, shRNA, or CRISPR/Cas9 has profound biological consequences, impacting microtubule dynamics, protein quality control, cell motility, and stress responses. These effects have positioned HDAC6 as a significant therapeutic target in oncology and neurodegenerative diseases. This guide provides a comprehensive overview of the core biological ramifications of HDAC6 knockdown, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate advanced research and drug development.

Introduction to HDAC6

HDAC6 is distinguished by its unique structure, featuring two functional catalytic domains and a C-terminal zinc finger domain that binds ubiquitin.[1] This structure enables it to act as a crucial link between the cytoskeleton and protein degradation pathways. Its primary role involves the deacetylation of cytoplasmic proteins, which regulates their function and interaction with other cellular components.[2][3] Overexpression of HDAC6 is frequently observed in various cancers, including breast, ovarian, and colon cancer, where it often correlates with tumor progression and poor prognosis.[4][5] Consequently, understanding the impact of its depletion is of paramount importance for developing targeted therapies.

Core Biological Consequences of HDAC6 Knockdown

The targeted reduction of HDAC6 protein levels triggers a cascade of cellular events, primarily stemming from the hyperacetylation of its key substrates.

Alteration of Microtubule Dynamics and Stability

One of the most well-documented consequences of HDAC6 knockdown is the hyperacetylation of α-tubulin, a primary component of microtubules.[6][7] Acetylation of α-tubulin on lysine (B10760008) 40 (K40) is associated with increased microtubule stability.[8]

-

Effect on Microtubule Stability: Knockdown of HDAC6 leads to a significant increase in acetylated α-tubulin levels, which enhances microtubule stability.[6][8] This stabilization can protect microtubules from damage and facilitate intracellular transport.[8]

-

Effect on Microtubule Growth: Interestingly, while HDAC6 inhibitors have been shown to reduce the velocity of microtubule growth, siRNA-mediated knockdown of HDAC6 increases tubulin acetylation without affecting the growth velocity.[9][10][11] This suggests that the physical presence of a catalytically inactive HDAC6 protein, rather than tubulin acetylation alone, is responsible for slowing microtubule dynamics.[9][10][12]

Impaired Cell Migration and Invasion

HDAC6 plays a pivotal role in cell motility by deacetylating α-tubulin and cortactin, an actin-binding protein.[2][13][14]

-

Mechanism: Deacetylation of α-tubulin promotes a more dynamic microtubule network, which is essential for cell movement.[3] Similarly, HDAC6-mediated deacetylation of cortactin modulates its interaction with F-actin, influencing cytoskeletal rearrangements necessary for migration.[13]

-

Consequences of Knockdown: Depletion of HDAC6 inhibits cell migration and invasion in numerous cancer cell lines.[5][6][15] This is a direct result of increased tubulin and cortactin acetylation, leading to a less dynamic cytoskeleton. In esophageal squamous cell carcinoma (ESCC) cells, HDAC6 knockdown was also associated with an increase in the cell adhesion molecule E-cadherin.[15]

Disruption of Protein Homeostasis and Aggresome Formation

HDAC6 is a master regulator of cellular protein quality control. It recognizes and binds to polyubiquitinated misfolded proteins and facilitates their transport along microtubules to form an "aggresome" near the microtubule-organizing center (MTOC).[16][17][18] This process sequesters toxic protein aggregates for subsequent clearance by autophagy.

-

Mechanism: HDAC6 acts as a bridge, linking polyubiquitinated protein cargo to the dynein motor complex, which transports the aggregates along microtubules.[16][17]

-

Consequences of Knockdown: Cells lacking HDAC6 are unable to form aggresomes properly.[17][19] This leads to the accumulation of misfolded protein aggregates throughout the cytoplasm, rendering the cells more sensitive to proteotoxic stress and enhancing apoptosis induced by proteasome inhibitors like bortezomib.[17][19]

Modulation of the Heat Shock Response and Hsp90 Function

HDAC6 regulates the chaperone activity of Heat Shock Protein 90 (Hsp90), a crucial molecule for the stability and function of numerous oncogenic proteins.[3][6]

-

Mechanism: HDAC6 deacetylates Hsp90, which is required for its chaperone activity. Hyperacetylation of Hsp90, resulting from HDAC6 depletion, disrupts its ability to interact with client proteins and co-chaperones.[6][20]

-

Consequences of Knockdown: Knockdown of HDAC6 leads to Hsp90 hyperacetylation and a loss of its chaperone function.[6] This can lead to the degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation, such as AKT, c-Raf, and HIF-1α.[21] This disruption contributes to the anti-proliferative effects of HDAC6 knockdown.[6]

Impact on Cell Proliferation and Cycle Regulation